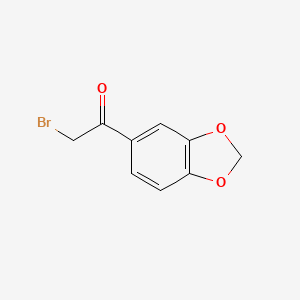

1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53941. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXCVQVFPVXAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288051 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40288-65-1 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40288-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 53941 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040288651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40288-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-dioxaindan-5-yl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, a compound of interest in synthetic organic chemistry and potentially in drug discovery. This document details its physicochemical characteristics, synthesis and purification protocols, reactivity, and preliminary safety and biological considerations.

Chemical and Physical Properties

This compound, also known as α-bromo-3',4'-(methylenedioxy)acetophenone or 3,4-methylenedioxyphenacyl bromide, is a solid organic compound.[1] Its core structure features a benzodioxole ring system connected to a bromoethanone moiety.

A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₃ | [2] |

| Molecular Weight | 243.05 g/mol | |

| CAS Number | 40288-65-1 | [2] |

| Appearance | Solid | |

| Melting Point | 86-93 °C | [2] |

| Boiling Point | 343.5 °C at 760 mmHg | [2] |

| Density | 1.672 g/cm³ | [2] |

Experimental Protocols

Synthesis

A common method for the synthesis of α-bromoketones involves the bromination of the corresponding ketone.[3] For this compound, the precursor is 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone).

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from the general procedure for the α-bromination of ketones using bromine in acetic acid.[3]

-

Materials:

-

1-(1,3-Benzodioxol-5-yl)ethanone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Ice water

-

Sodium bisulfite solution (optional, for quenching excess bromine)

-

Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 1-(1,3-Benzodioxol-5-yl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice water to precipitate the crude product.

-

If the solution retains a bromine color, add a few drops of sodium bisulfite solution to quench the excess bromine.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can then be purified by recrystallization.

-

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Purification

Recrystallization is a standard and effective method for purifying the crude product. The choice of solvent is crucial for successful recrystallization.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for recrystallization of organic solids include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[4] For α-bromoketones, a mixed solvent system such as ethanol-water or hexane-ethyl acetate can be effective.[4]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent (or the more soluble solvent of a pair).

-

If using a solvent pair, add the less soluble solvent dropwise to the hot solution until turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature. Crystal formation should occur.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Analytical Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

Reactivity and Stability

Reactivity

As an α-bromoketone, this compound is a bifunctional compound with two electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom.[5] This makes it a versatile intermediate in organic synthesis.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. It can react with a variety of nucleophiles, such as amines, thiols, and cyanides, to form new carbon-heteroatom or carbon-carbon bonds.[5]

-

Reactions with Amines: The reaction with primary and secondary amines is a common transformation, leading to the formation of α-aminoketones, which are important precursors for various heterocyclic compounds.

Signaling Pathway of a Potential Reaction with Amines

Caption: General pathway for the reaction of the title compound with an amine.

Stability and Storage

α-Bromoketones can be sensitive to light and moisture and may decompose over time. It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Biological Activity and Toxicology (Preliminary Information)

Detailed studies on the specific biological activity and toxicology of this compound are not extensively available in the public domain. However, based on the structural motifs present, some preliminary considerations can be made.

-

1,3-Benzodioxole Moiety: Compounds containing the 1,3-benzodioxole ring system have been investigated for a wide range of biological activities, including anticancer properties.[6][7]

-

α-Bromoketone Functionality: The electrophilic nature of the α-bromoketone group suggests potential reactivity with biological nucleophiles, such as cysteine residues in enzymes. This reactivity can lead to enzyme inhibition, which is a mechanism of action for some therapeutic agents. However, this reactivity can also be associated with toxicity.

-

Toxicity: Brominated organic compounds, as a class, have a range of toxicological profiles. Some brominated flame retardants, for example, are known to have adverse health effects. A risk assessment for a related compound, 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (MDPV), noted the potential for various adverse effects.[8] Given the reactive nature of the α-bromoketone, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment, and its toxicological properties should be carefully evaluated before any in vivo studies.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is achievable through established methods for α-bromination of ketones. The presence of the reactive α-bromoketone functionality and the biologically relevant 1,3-benzodioxole core makes it an interesting candidate for further investigation in medicinal chemistry and drug development. However, a thorough evaluation of its biological activity and toxicological profile is necessary to ascertain its therapeutic potential and safety. Researchers and professionals are advised to handle this compound with care, adhering to all necessary safety protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. (+/-)-1-(1,3-Benzodioxol-5-yl)-2-broMo-1-pentanone synthesis - chemicalbook [chemicalbook.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. euda.europa.eu [euda.europa.eu]

In-Depth Technical Guide to the Spectroscopic Data of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, a molecule of interest in synthetic organic chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.55 | d | 8.0 | 1H | Ar-H |

| 7.43 | s | 1H | Ar-H | |

| 6.86 | d | 8.0 | 1H | Ar-H |

| 6.07 | s | 2H | O-CH₂-O | |

| 4.36 | s | 2H | CO-CH₂-Br |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 189.2 | C=O |

| 152.2 | Ar-C |

| 148.2 | Ar-C |

| 128.4 | Ar-C |

| 125.4 | Ar-CH |

| 108.4 | Ar-CH |

| 107.9 | Ar-CH |

| 101.9 | O-CH₂-O |

| 30.5 | CO-CH₂-Br |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (Aryl ketone) stretching |

| ~1605, ~1500, ~1440 | Medium-Strong | Aromatic C=C stretching |

| ~1250, ~1040 | Strong | C-O (Ether) stretching |

| ~680 | Strong | C-Br stretching |

Note: The exact peak positions may vary slightly based on the experimental conditions and sample preparation.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 242/244 | ~95 / 95 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 163 | 100 | [M - Br]⁺ |

| 149 | ~40 | [M - COCH₂Br]⁺ |

| 135 | ~30 | [C₇H₅O₂]⁺ |

| 76 | ~25 | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route to α-bromo ketones involves the bromination of the corresponding ketone.

Materials:

-

1-(1,3-Benzodioxol-5-yl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or a suitable solvent

-

Catalyst (e.g., a small amount of HBr)

Procedure:

-

1-(1,3-Benzodioxol-5-yl)ethanone is dissolved in a suitable solvent such as acetic acid.

-

A solution of bromine in the same solvent is added dropwise to the ketone solution at room temperature with constant stirring. The reaction is often carried out in the presence of a catalytic amount of hydrobromic acid.

-

The reaction mixture is stirred until the color of the bromine disappears, indicating the completion of the reaction.

-

The mixture is then poured into cold water, and the solid product is collected by filtration.

-

The crude product is washed with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

The product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy:

-

The spectrum was acquired at room temperature.

-

A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.

-

Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

¹³C NMR Spectroscopy:

-

The spectrum was recorded using a proton-decoupled pulse sequence.

-

A sufficient number of scans were accumulated to obtain a clear spectrum.

-

Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample was mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

Data Acquisition:

-

A background spectrum of the KBr pellet was recorded.

-

The sample pellet was then placed in the spectrometer's sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum was obtained after automatic subtraction of the background spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe.

Data Acquisition:

-

The sample was ionized by an electron beam with an energy of 70 eV.

-

The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z).

-

The mass spectrum was recorded over a mass range of m/z 50-500.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one. This document includes tabulated spectral data, a detailed experimental protocol for data acquisition, and graphical representations of the molecular structure and the general NMR analysis workflow. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who may be working with this or structurally related compounds.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer for proton NMR and a 100 MHz spectrometer for carbon NMR. The resulting data are summarized in the tables below.

¹H NMR Spectral Data

The proton NMR spectrum displays characteristic signals for the aromatic protons of the benzodioxole ring system, the methylene protons of the dioxole group, and the methylene protons adjacent to the bromine atom and the carbonyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.55 | Doublet (d) | 8.0 | 1H | Ar-H |

| 7.43 | Singlet (s) | - | 1H | Ar-H |

| 6.86 | Doublet (d) | 8.0 | 1H | Ar-H |

| 6.07 | Singlet (s) | - | 2H | O-CH₂-O |

| 4.36 | Singlet (s) | - | 2H | Br-CH₂-C=O |

Table 1: ¹H NMR data for this compound. [1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon of the dioxole ring, and the brominated methylene carbon.

| Chemical Shift (δ) ppm | Assignment |

| 189.2 | C=O |

| 152.2 | Ar-C |

| 148.2 | Ar-C |

| 128.4 | Ar-CH |

| 125.4 | Ar-C |

| 108.4 | Ar-CH |

| 107.9 | Ar-CH |

| 101.9 | O-CH₂-O |

| 30.5 | Br-CH₂ |

Table 2: ¹³C NMR data for this compound. [1]

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for solid organic compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.[2]

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, the sample can be gently warmed or sonicated to aid dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. TMS is chemically inert and its signal is defined as 0.00 ppm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a field strength corresponding to a proton resonance frequency of 400 MHz.

-

Sample Insertion and Locking: The NMR tube is carefully inserted into the spectrometer's probe. The instrument's field/frequency lock is engaged on the deuterium signal of the CDCl₃ solvent.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting the currents in a series of shim coils to minimize spectral line widths and improve resolution.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

The spectral width is set to encompass all expected proton resonances (e.g., -2 to 12 ppm).

-

A sufficient number of scans (e.g., 8-16) are co-added to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds between scans is employed to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The spectral width is set to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A relaxation delay of 2-5 seconds is used.

-

Data Processing

-

Fourier Transformation: The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or the internal standard (TMS at 0.00 ppm).

-

Integration (¹H NMR): The area under each proton signal is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atom numbering for clarity in spectral assignments.

Caption: Structure of this compound.

NMR Data Analysis Workflow

The following diagram illustrates the general workflow for acquiring and processing NMR data.

Caption: General workflow for NMR data acquisition and analysis.

References

An In-depth Technical Guide to the Mass Spectrometry of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one (also known as 3',4'-Methylenedioxy-α-bromoacetophenone), a compound of interest in synthetic chemistry and drug development. This document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry, presents data in a structured format, and provides a generalized experimental protocol.

Introduction

This compound is a substituted acetophenone containing a benzodioxole moiety and an α-bromo ketone functional group. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such molecules. Understanding its behavior under mass spectrometric conditions is essential for its identification in complex matrices and for quality control purposes. The molecular formula of the compound is C₉H₇BrO₃, with a molecular weight of approximately 243.05 g/mol .[1]

Predicted Mass Spectrometric Fragmentation

Due to the absence of a publicly available mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on the principles of electron ionization (EI) mass spectrometry and the known fragmentation of similar structures, such as 3',4'-(Methylenedioxy)acetophenone.[2][3] The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in doublet peaks for bromine-containing fragments, separated by 2 m/z units.

The primary fragmentation events are expected to involve the cleavage of the C-C bond alpha to the carbonyl group and the loss of the bromine radical. The stability of the resulting acylium and benzodioxole-containing ions will heavily influence the fragmentation pathway.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Structure of Fragment | Notes |

| 242 | 244 | [M]⁺ | [C₉H₇BrO₃]⁺ | Molecular ion |

| 163 | [C₉H₇O₃]⁺ | [M - Br]⁺ | Loss of a bromine radical | |

| 149 | [C₈H₅O₃]⁺ | [M - Br - CH₂]⁺ or [M - CH₂Br]⁺ | Loss of a bromomethyl radical, forming a stable acylium ion. This is a very common fragmentation for α-haloketones. | |

| 121 | [C₇H₅O₂]⁺ | [C₈H₅O₃ - CO]⁺ | Loss of carbon monoxide from the m/z 149 fragment. | |

| 93 | [C₆H₅O]⁺ | [C₇H₅O₂ - CO]⁺ | Loss of carbon monoxide from the m/z 121 fragment. | |

| 65 | [C₅H₅]⁺ | [C₆H₅O - CO]⁺ | Loss of carbon monoxide from the m/z 93 fragment, leading to the cyclopentadienyl cation. |

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI mass spectrometry fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a general methodology for the analysis of this compound using GC-MS, a standard technique for volatile and semi-volatile organic compounds.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent such as acetonitrile or dichloromethane.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).

-

Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.

Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

GC-MS Parameters

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

Data Analysis

-

Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

-

Mass Spectrum: Obtain the mass spectrum of the identified peak by averaging the scans across the peak and subtracting the background.

-

Fragmentation Analysis: Compare the obtained mass spectrum with the predicted fragmentation pattern to confirm the structure. The presence of the molecular ion and key fragment ions, particularly the isotopic pattern of bromine-containing fragments, will be diagnostic.

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered around the stable benzodioxole acylium ion, offers a basis for its identification and characterization. The provided experimental protocol for GC-MS analysis serves as a starting point for method development. Researchers and scientists can utilize this information for the confident identification of this compound in various applications. It is important to note that the fragmentation pathway presented is theoretical and should be confirmed with experimental data.

References

The Multifaceted Biological Activities of Benzodioxole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a prevalent scaffold in a vast array of naturally occurring and synthetic compounds. This structural motif imparts unique physicochemical properties that contribute to a diverse range of biological activities. Derivatives of benzodioxole have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their potent and varied pharmacological effects. These compounds have demonstrated efficacy as anticancer, antimicrobial, and insecticidal agents, often exerting their effects through the modulation of specific enzymes and signaling pathways.

This technical guide provides an in-depth overview of the core biological activities of benzodioxole derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key molecular mechanisms. The information presented herein aims to facilitate a deeper understanding of the therapeutic potential of this versatile class of compounds and to support ongoing research and development efforts.

Anticancer Activity

Benzodioxole derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes essential for tumor growth and progression.

One notable strategy has been the conjugation of 1,3-benzodioxole derivatives with arsenicals, which has been shown to enhance their anti-proliferative activity against leukemia and solid tumor cell lines.[1] For instance, the derivative MAZ2 has demonstrated potent and selective inhibition of cancer cells with IC50 values less than 1 µM across multiple cell lines, while showing minimal impact on normal cells.[2] This selectivity is attributed to the inhibition of the thioredoxin (Trx) system, which is frequently overexpressed in cancer cells.[2] Inhibition of the Trx system leads to an increase in oxidative stress and subsequent apoptosis.[2]

Furthermore, some benzodioxole derivatives, such as piperonal-substituted chalcones, have been found to exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[2] Other research has focused on the development of benzodioxole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected benzodioxole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference(s) |

| MAZ2 (Arsenical Conjugate) | Molm-13, NB4, HeLa, 4T1 | < 1 | Thioredoxin Reductase Inhibition | [2][3] |

| Piperonal Chalcone (C2) | K562 | < 1 | Tubulin Polymerization Inhibition | [2] |

| Compound 3b (COX Inhibitor) | COX-1 / COX-2 | 1.12 / 1.3 | COX Enzyme Inhibition | [2] |

| Compound 3e (COX Inhibitor) | HeLa | 219 (CC50) | Cytotoxicity | [2] |

| Carboxamide Derivative 2a | Hep3B | Induces G2-M arrest | Cell Cycle Arrest | [2] |

| Safrole Derivative 4 | MCF-7, MDA-MB-231, DLD-1 | 55.0, 37.5, 44.0 | Antiproliferative | [2] |

| Piperine Derivative HJ1 | HeLa, MDA-MB-231 | More potent than piperine | Angiogenesis Inhibition, Migration Inhibition | [2] |

| Thiosemicarbazone Derivative 5 | A549 | 10.67 ± 1.53 | Cytotoxicity | [4] |

| Thiosemicarbazone Derivative 5 | C6 | 4.33 ± 1.04 | Cytotoxicity | [4] |

| Thiosemicarbazone Derivative 2 | A549 | 24.0 ± 3.46 | Cytotoxicity | [4] |

| Thiosemicarbazone Derivative 10 | C6 | 12.33 ± 4.93 | Cytotoxicity | [4] |

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 0.1 - 10 | Growth Inhibition | [5] |

Antimicrobial Activity

The benzodioxole scaffold is a key feature in numerous compounds exhibiting significant antimicrobial properties against a broad spectrum of bacteria and fungi. Research has highlighted the potential of these derivatives as novel antibacterial and antifungal agents, offering new avenues for combating infectious diseases.

Safrole and its derivatives have demonstrated notable antimicrobial activity.[2] For instance, nitrosylated safrole derivatives have shown enhanced antifungal activity by causing damage to fungal cell membranes.[2] Additionally, peptidyl derivatives incorporating the 1,3-benzodioxole system have been synthesized and evaluated for their antimicrobial effects.[6] Schiff base compounds containing the benzodioxole moiety have also been identified as potent antibacterial agents against various tested bacterial strains.[7]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzodioxole derivatives against various microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Benzonaptho and tolyl substituted derivatives | Klebsiella pneumoniae | 10-20 | [8] |

| Schiff base derivative | Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus (MSSA), Staphylococcus aureus (MRSA) | - | [7] |

| Benzo[d][4][9]dioxole–imidazole hybrid 5l | Candida albicans | 0.148 (µmol/mL) | [10] |

| Benzo[d][4][9]dioxole–imidazole hybrid 5m | Candida albicans | 0.148 (µmol/mL) | [10] |

| Benzo[d][4][9]dioxole–imidazole hybrid 5b | Candida tropicalis | 0.289 (µmol/mL) | [10] |

Insecticidal Activity

Benzodioxole derivatives have a long history of use in insect control, most notably as synergists in pesticide formulations. Piperonyl butoxide (PBO), a well-known semisynthetic derivative of safrole, enhances the efficacy of insecticides like pyrethrins by inhibiting the cytochrome P450 system in insects, which is responsible for detoxifying these compounds.

Beyond their synergistic effects, some benzodioxole derivatives possess intrinsic insecticidal properties. For example, 1-butyl-3,4-methylenedioxybenzene, a major component of the essential oil from Piper corcovadensis leaves, has demonstrated significant insecticidal activity against the maize weevil, Sitophilus zeamais, through fumigation, contact, and ingestion. Dillapiol and its derivatives have also been investigated for their insecticidal and synergistic activities.[4]

Quantitative Insecticidal Activity Data

The following table summarizes the lethal dose (LD50) or lethal concentration (LC50) values for selected benzodioxole derivatives against various insect species. It is important to note that comprehensive and standardized LD50 data for a wide range of specific benzodioxole derivatives is not as readily available in centralized public databases compared to other biological activities.

| Compound/Derivative | Target Insect(s) | Activity Metric | Value | Reference(s) |

| Dillapiole | Spodoptera frugiperda larvae | LD50 | 0.0024 µL/mg of insect weight | |

| Propyl ether dillapiole | Aedes aegypti larvae | LC50 (24h) | 24.60 µg/mL | [9] |

| Propyl ether dillapiole | Aedes aegypti larvae | LC50 (48h) | 14.76 µg/mL | [9] |

| Piperidyl dillapiole | Aedes aegypti larvae | LC50 (24h) | 31.58 µg/mL | [9] |

| Piperidyl dillapiole | Aedes aegypti larvae | LC50 (48h) | 24.85 µg/mL | [9] |

| Piperonyl Butoxide | Rat (oral) | LD50 | 4,570 - 12,800 mg/kg | |

| Piperonyl Butoxide | Rabbit (oral) | LD50 | 2,700 - 5,300 mg/kg | |

| Piperonyl Butoxide | Rat (dermal) | LD50 | 7,950 mg/kg |

Enzyme Inhibition

The biological activities of many benzodioxole derivatives can be attributed to their ability to inhibit specific enzymes. This inhibitory action is a key mechanism underlying their therapeutic and physiological effects.

As previously mentioned, the inhibition of cytochrome P450 enzymes by benzodioxole derivatives like piperonyl butoxide is crucial for their synergistic effect in insecticides. In the context of cancer therapy, the inhibition of the thioredoxin system is a key mechanism of action for some anticancer benzodioxole derivatives.[2]

Furthermore, benzodioxole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.[2] In the realm of metabolic diseases, certain benzodioxole derivatives have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.

Signaling Pathways

The diverse biological effects of benzodioxole derivatives are often rooted in their modulation of specific cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Thioredoxin Signaling Pathway

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a major antioxidant system that plays a critical role in maintaining cellular redox homeostasis. In many cancer cells, the Trx system is upregulated, contributing to cell proliferation and resistance to apoptosis. Certain benzodioxole-arsenical conjugates exert their anticancer effects by inhibiting TrxR, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oviposition Deterrence and Larvicidal Activity of Propyl Ether Dillapiole and Piperidyl Dillapiole Against Aedes (Stegomyia) aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. npic.orst.edu [npic.orst.edu]

- 8. Piperonyl butoxide - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, a key starting material and intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical and physical properties, provides experimentally-derived protocols for its synthesis, and explores its applications in medicinal chemistry, with a focus on its role in the development of compounds targeting specific biological pathways.

Chemical and Physical Properties

This compound, also known as 2-bromo-3',4'-(methylenedioxy)acetophenone or 3,4-methylenedioxyphenacyl bromide, is a solid organic compound.[1][2] Its core structure consists of a benzodioxole ring system connected to a bromoethanone moiety. This combination of functional groups makes it a versatile reagent for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇BrO₃ | [1][2] |

| Molecular Weight | 243.05 g/mol | [1] |

| CAS Number | 40288-65-1 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 86-87 °C | [2] |

| Boiling Point | 343.5 °C at 760 mmHg | [2] |

| Density | 1.672 g/cm³ | [2] |

| Flash Point | 161.5 °C | [2] |

| Refractive Index | 1.606 | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through the α-bromination of the corresponding ketone, 1-(1,3-Benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone). This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group.

Experimental Protocol: α-Bromination with Bromine

This protocol is adapted from established procedures for the α-bromination of acetophenone derivatives.

Materials:

-

1-(1,3-Benzodioxol-5-yl)ethanone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

50% Ethyl Alcohol

-

Ice bath

Procedure:

-

In a suitable reaction flask, dissolve 1-(1,3-Benzodioxol-5-yl)ethanone (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to below 20°C.

-

Slowly add bromine (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 20°C. Vigorous shaking may be necessary during the addition. The product may begin to precipitate as needles during this step.

-

After the complete addition of bromine, continue to stir the mixture in the ice bath.

-

Filter the crude product under suction and wash the crystals with cold 50% ethyl alcohol until they are colorless.

-

Air-dry the product. For further purification, recrystallize from 95% ethyl alcohol.

Quantitative Data:

Table 2: Representative Yield for an Analogous α-Bromination Reaction

| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield | Reference |

| 1-(benzo[d][1][3]dioxol-5-yl)pentan-1-one | (+/-)-1-(1,3-Benzodioxol-5-yl)-2-bromo-1-pentanone | Bromine, Acetic Acid | 2 h | 20°C | 89% | [4] |

Alternative Experimental Protocol: Bromination with Pyridine Hydrobromide Perbromide

As an alternative to using liquid bromine, which is highly toxic and corrosive, pyridine hydrobromide perbromide can be employed as a safer brominating agent.

Materials:

-

1-(1,3-Benzodioxol-5-yl)ethanone

-

Pyridine hydrobromide perbromide

-

Acetic Acid

Procedure:

-

Combine 1-(1,3-Benzodioxol-5-yl)ethanone (1.0 equivalent) and pyridine hydrobromide perbromide (1.1 equivalents) in acetic acid.

-

Heat the reaction mixture to 90°C and maintain for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Development

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this compound serve as valuable intermediates in the synthesis of novel therapeutic agents with a range of activities, including antifungal, antitumor, and anti-diabetic properties.

Role as a Precursor to Auxin Receptor Agonists

Derivatives of 1,3-benzodioxole have been designed and synthesized as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1).[5][6] Auxin is a critical plant hormone that regulates various aspects of growth and development. The TIR1 protein is an F-box protein that, upon binding auxin, targets Aux/IAA transcriptional repressors for degradation, leading to the activation of auxin-responsive genes.[5][6]

The ability to synthesize novel 1,3-benzodioxole derivatives from this compound provides a platform for developing new molecules that can modulate this fundamental biological pathway, with potential applications in agriculture and beyond.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area, such as a fume hood.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] In case of contact, follow standard first-aid procedures and seek medical attention. Store the compound in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis via α-bromination of 3',4'-(methylenedioxy)acetophenone, coupled with the significant pharmacological potential of its derivatives, makes it a compound of high interest for researchers in medicinal chemistry and drug development. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and innovation in these fields.

References

- 1. pnas.org [pnas.org]

- 2. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of γ-lactam derivatives containing 1,3-benzodioxole unit as potential anti-phytopathogenic fungus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone (CAS 40288-65-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and primary applications of 1-(1,3-benzodioxol-5-yl)-2-bromoethanone, registered under CAS number 40288-65-1. This compound is a notable intermediate in organic synthesis, particularly in the preparation of psychoactive substances and other biologically relevant molecules. This document consolidates available data on its physicochemical characteristics, synthetic utility, and the biological significance of its derivatives. Due to its role as a precursor, this guide will focus on its synthetic applications rather than its direct biological effects, for which there is limited public information.

Chemical and Physical Properties

1-(1,3-Benzodioxol-5-yl)-2-bromoethanone is a solid organic compound. Its core structure features a 1,3-benzodioxole moiety attached to a bromoacetyl group. The physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₉H₇BrO₃ | [1] |

| Molecular Weight | 243.05 g/mol | [1] |

| Physical Form | Solid, Powder | |

| Melting Point | 91-94 °C | |

| Boiling Point | 343.5 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.672 g/cm³ (Predicted) | [1] |

| InChI Key | QBXCVQVFPVXAGS-UHFFFAOYSA-N | |

| SMILES | O=C(CBr)c1cc2OCOc2cc1 |

Synthetic Applications

The primary utility of 1-(1,3-benzodioxol-5-yl)-2-bromoethanone lies in its role as a versatile intermediate for the synthesis of more complex molecules. Its α-bromoketone functionality makes it an excellent electrophile for reactions with various nucleophiles.

Precursor to Psychoactive Compounds

A significant application of this compound is in the synthesis of psychoactive substances, particularly substituted cathinones, which are analogues of amphetamines. The 1,3-benzodioxole ring is a key structural feature of several designer drugs.

General Reaction Scheme: The synthesis of cathinone derivatives like ethylone typically proceeds via the nucleophilic substitution of the bromine atom in an α-bromoketone by an amine (e.g., ethylamine), followed by work-up to yield the final product.

Synthesis of other Biologically Active Molecules

The 1,3-benzodioxole moiety is present in numerous naturally occurring and synthetic compounds with a wide range of biological activities. While not directly starting from 1-(1,3-benzodioxol-5-yl)-2-bromoethanone, research on other 1,3-benzodioxole derivatives highlights the importance of this structural motif. For instance, certain derivatives have been investigated as potential auxin receptor agonists, which could have applications in agriculture.[3]

Biological Activity and Mechanism of Action

There is a lack of publicly available data on the direct biological activity, mechanism of action, and toxicological profile of 1-(1,3-benzodioxol-5-yl)-2-bromoethanone. Its primary relevance to drug development and pharmacology is as a precursor to psychoactive substances.

Biological Activity of Derivatives

The synthetic cathinones derived from this and similar precursors, such as methylone and ethylone, are central nervous system stimulants. Their mechanism of action is generally understood to involve the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine. These neurochemical changes are responsible for their psychoactive effects.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for reactions starting directly with 1-(1,3-benzodioxol-5-yl)-2-bromoethanone are not widely documented in the available literature. However, a representative procedure for the synthesis of a related α-bromoketone and its subsequent reaction to form a cathinone derivative is described below, based on reported synthetic routes.[2]

It is imperative to note that the synthesis of controlled substances is illegal in many jurisdictions and should only be conducted by licensed professionals in a regulated laboratory setting for research purposes.

Representative Synthesis of an α-Bromoketone Precursor

This protocol is for the synthesis of 1-(benzo[d][2][4]dioxol-5-yl)-2-bromopentan-1-one, a compound analogous to the title compound.

-

Materials: 1-(benzo[d][2][4]dioxol-5-yl)pentanone, acetic acid, bromine.

-

Procedure:

-

Dissolve 1-(benzo[d][2][4]dioxol-5-yl)pentanone in acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the mixture at room temperature.

-

Stir the reaction mixture for a specified period.

-

Remove the acetic acid under vacuum.

-

Add water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

-

Purify the product by chromatography on silica gel.

-

Representative Synthesis of a Cathinone Derivative

This is a general procedure for the reaction of an α-bromoketone with an amine.

-

Materials: α-bromoketone precursor, amine (e.g., ethylamine), tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the α-bromoketone in THF.

-

Add the amine to the solution and stir.

-

After the reaction is complete, perform an appropriate work-up, which may include extraction and purification steps.

-

To obtain the hydrochloride salt, the free base can be treated with ethereal or methanolic hydrogen chloride.[2]

-

Safety and Handling

1-(1,3-Benzodioxol-5-yl)-2-bromoethanone is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(1,3-Benzodioxol-5-yl)-2-bromoethanone (CAS 40288-65-1) is a valuable chemical intermediate, primarily utilized in the synthesis of psychoactive substituted cathinones. While information on its direct biological effects is scarce, its role as a precursor makes it a compound of interest for researchers in medicinal chemistry, pharmacology, and forensic science. The synthetic methodologies, though not extensively detailed in public literature for this specific compound, follow standard organic chemistry principles for the formation of α-bromoketones and their subsequent amination. Further research into the direct biological activities and toxicological profile of this compound may be warranted.

References

The Multifaceted Reactivity of α-Bromoketones with Nucleophiles: A Technical Guide

Abstract

α-Bromoketones are a class of highly versatile synthetic intermediates, pivotal in the fields of organic synthesis and medicinal chemistry. Their unique electronic structure, characterized by two proximal electrophilic centers—the carbonyl carbon and the α-carbon—renders them susceptible to a variety of nucleophilic attacks. This technical guide provides an in-depth exploration of the core principles governing the reactivity of α-bromoketones with a range of nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based reagents. It details the predominant reaction mechanisms, such as bimolecular nucleophilic substitution (SN2), elimination, and rearrangement pathways like the Favorskii rearrangement. Factors influencing reaction outcomes, including substrate structure, nucleophile strength, solvent, and temperature, are discussed. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, featuring structured data tables, detailed experimental protocols, and mechanistic diagrams to facilitate both theoretical understanding and practical application.

Introduction: The Synthetic Power of α-Bromoketones

An α-bromoketone is an organic compound featuring a bromine atom bonded to the carbon atom adjacent (in the alpha position) to a carbonyl group. This specific arrangement of functional groups creates a powerful and multifaceted chemical entity. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles, while the bromine atom serves as an excellent leaving group. This inherent reactivity makes α-bromoketones crucial building blocks for constructing complex molecular architectures.

Their utility is particularly pronounced in pharmaceutical development, where they serve as key precursors for a vast number of heterocyclic compounds, including thiazoles, imidazoles, and indoles—scaffolds frequently found in biologically active molecules. Understanding the nuances of their reactions with various nucleophiles is therefore fundamental to designing efficient and selective synthetic routes for novel therapeutic agents.

Core Concepts of Reactivity

The reactivity of α-bromoketones is governed by the interplay of inductive and resonance effects, which creates multiple potential sites for nucleophilic interaction. A nucleophile can attack several electrophilic positions on the molecule.

-

Position 1 (Carbonyl Carbon): Attack at the carbonyl carbon, typical of ketone chemistry.

-

Position 2 (α-Carbon): The most common pathway, a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion.

-

Position 3 (Bromine Atom): A less common "bromophilic" attack.

-

Positions 4, 5, 6 (Protons): Abstraction of acidic protons by basic nucleophiles can lead to enolate formation, initiating elimination or rearrangement reactions.

The primary competition in these reactions is between substitution (SN2) and base-catalyzed elimination pathways. The outcome is heavily influenced by the structure of the ketone, the nature of the nucleophile (its basicity vs. nucleophilicity), and the reaction conditions.

Caption: Potential sites for nucleophilic attack on a generic α-bromoketone molecule.

Reactions with Nucleophiles: Mechanisms and Outcomes

Nitrogen Nucleophiles (e.g., Amines)

The reaction of α-bromoketones with primary and secondary amines is a cornerstone of synthetic chemistry, typically proceeding via an SN2 mechanism to yield α-amino ketones. These products are valuable intermediates for synthesizing nitrogen-containing heterocycles.

Mechanism: The reaction is bimolecular, with the rate dependent on the concentration of both the amine and the α-bromoketone. The amine's lone pair of electrons attacks the electrophilic α-carbon in a single, concerted step, displacing the bromide ion.

Caption: Logical workflow for the SN2 synthesis of α-amino ketones from α-bromoketones.

Table 1: Representative Yields for Reactions with Nitrogen Nucleophiles

| α-Bromoketone | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol, RT, 15 min | 2-Amino-4-phenylthiazole | >90% | |

| 2-Bromoacetophenone | Thiobenzamide | Methanol, RT, 15 min | 2,4-Diphenylthiazole | 96% | |

| Phenacyl Bromide | Pyridine-4-carbaldehyde guanylhydrazone | N/A | Pyridinium salt | N/A |

| Substituted Phenacyl Bromides | Thiocarbohydrazone | Ethanol, reflux | Thiazol-3(2H)-amine derivative | 83-92% | |

Sulfur Nucleophiles (e.g., Thioamides, Thiols)

Sulfur nucleophiles are generally soft and highly nucleophilic, reacting rapidly with the soft electrophilic α-carbon of α-bromoketones.

Hantzsch Thiazole Synthesis: This classic and highly efficient reaction involves the condensation of an α-bromoketone with a thioamide (or thiourea) to form a thiazole ring. The reaction is a cornerstone of heterocyclic synthesis due to its reliability and high yields.

Caption: Key mechanistic steps in the Hantzsch synthesis of thiazoles.

Table 2: Representative Yields for Hantzsch Thiazole Synthesis

| α-Bromoketone | Thioamide/Thiourea | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenacyl Bromide | Thiobenzamide | Isopropanol, reflux, 2 hr | N/A | |

| 4-Chlorophenacyl Bromide | N-Methylpiperazino thiourea | N/A | N/A | |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | SiW/SiO₂, heat | 80-90% |

| 2'-hydroxy-5'chloro-α-haloketone | Thiourea & o-hydroxybenzaldehyde | Solvent-free, grinding | 79-90% | |

Oxygen & Carbon Nucleophiles and the Favorskii Rearrangement

While reactions with oxygen nucleophiles (alkoxides, hydroxides) can lead to simple substitution, they are more famous for inducing the Favorskii Rearrangement . This reaction occurs in α-haloketones with an abstractable α'-proton and results in the formation of a carboxylic acid derivative, often with ring contraction in cyclic systems.

Mechanism: The reaction proceeds through a cyclopropanone intermediate. A base abstracts an α'-proton to form an enolate, which then undergoes intramolecular SN2 to displace the bromide and form the strained three-membered ring. The nucleophile (e.g., methoxide) then attacks the carbonyl carbon, opening the ring to form the most stable carbanion, which is subsequently protonated.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and reaction of α-bromoketones.

Protocol 1: α-Bromination of Acetophenone

This protocol describes a general method for synthesizing the α-bromoketone precursor from acetophenone.

-

Materials: Acetophenone, Glacial Acetic Acid, Bromine (Br₂) or Pyridine hydrobromide perbromide, Diethyl ether, Sodium bisulfite solution (saturated), Sodium bicarbonate solution (saturated), Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve acetophenone (1.0 eq) in glacial acetic acid or anhydrous ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

If using Br₂, add a catalytic amount of anhydrous aluminum chloride (0.5 g for 0.42 mol acetophenone).

-

Slowly add a solution of the brominating agent (1.0-1.1 eq) from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 10 °C.

-

After complete addition, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

-

Pour the reaction mixture into a separatory funnel containing cold water and an extraction solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude α-bromoacetophenone.

-

Purify the product by recrystallization (e.g., from ethanol) or column chromatography.

-

Protocol 2: Hantzsch Synthesis of 2,4-Diphenylthiazole

This protocol details the synthesis of a thiazole from phenacyl bromide (α-bromoacetophenone) and thiobenzamide.

-

Materials: Phenacyl bromide, Thiobenzamide, Methanol, Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆, 10 mol%).

-

Procedure:

-

In a round-bottom flask, combine phenacyl bromide (1.0 mmol), thiobenzamide (1.2 mmol), and Bu₄NPF₆ (0.1 mmol).

-

Add methanol (5 mL) and stir the mixture vigorously at room temperature.

-

The reaction is typically rapid, often completing within 15 minutes. Monitor progress by TLC.

-

Upon completion, the product may precipitate. Filter the reaction mixture.

-

If the product does not precipitate, pour the mixture into cold water to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is often pure enough for characterization without further purification.

-

Protocol 3: Favorskii Rearrangement of 2-Bromocyclohexanone

This protocol describes the ring contraction of a cyclic α-bromoketone to a cyclopentane derivative.

-

Materials: Sodium metal, Anhydrous methanol, 2-Bromocyclohexanone, Anhydrous diethyl ether, Saturated aqueous ammonium chloride, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Prepare Sodium Methoxide: Under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 eq) to anhydrous methanol at 0 °C. Stir until all sodium has dissolved.

-

In a separate flask, dissolve 2-bromocyclohexanone (1.0 eq) in anhydrous diethyl ether.

-

Transfer the ketone solution to the sodium methoxide solution at 0 °C via cannula. A slurry will form.

-

Allow the mixture to warm to room temperature, then heat to reflux (approx. 55 °C) for 4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting methyl cyclopentanecarboxylate via column chromatography.

-

Caption: A typical workflow for the workup and purification of products from α-bromoketone reactions.

Conclusion

α-Bromoketones exhibit a rich and diverse reactivity profile, making them indispensable tools in modern organic synthesis. Their reactions with nucleophiles, predominantly proceeding through SN2, elimination, or rearrangement pathways, provide access to a wide variety of valuable molecular scaffolds. The outcome of these reactions can be finely tuned by careful selection of substrates, nucleophiles, and reaction conditions. The protocols and data presented in this guide offer a robust framework for researchers to harness the synthetic potential of α-bromoketones in the pursuit of novel chemical entities for drug discovery and beyond.

Stability of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct stability data for this specific molecule, this guide integrates established principles of the stability of α-bromoketones with recommended protocols for its rigorous evaluation.

Core Chemical Properties and Predicted Stability

This compound, belonging to the class of α-bromoketones, is anticipated to be a reactive molecule susceptible to degradation under various conditions. The primary determinants of its instability are the electrophilic nature of the α-carbon and the presence of a good leaving group (bromide), activated by the adjacent carbonyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇BrO₃ | [1] |

| Molecular Weight | 243.05 g/mol | [1] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point | 343.5 °C at 760 mmHg | [1] |

| Appearance | Solid | |

| Storage Class | Combustible Solids |

Based on the general reactivity of α-bromoketones, the following degradation pathways are predicted:

-

Hydrolysis: The compound is expected to be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of 1-(1,3-benzodioxol-5-yl)-2-hydroxyethan-1-one. Acidic conditions may also promote hydrolysis, albeit likely at a slower rate.

-

Nucleophilic Substitution: The bromine atom is prone to substitution by various nucleophiles. This is a key reaction in the synthetic utility of α-bromoketones.

-

Elimination: In the presence of a base, elimination of hydrogen bromide (HBr) can occur to form an α,β-unsaturated ketone.[2]

-

Photodegradation: Exposure to light, particularly UV radiation, may induce cleavage of the carbon-bromine bond, leading to radical-mediated degradation pathways.

-

Thermal Degradation: Elevated temperatures can accelerate the aforementioned degradation reactions.

Experimental Protocols for Stability Assessment

A comprehensive evaluation of the stability of this compound requires a forced degradation study. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[4]

Forced Degradation (Stress Testing) Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Methodology | Analytical Endpoint |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl. Incubate at 60°C for up to 7 days. Withdraw samples at 0, 1, 3, and 7 days. Neutralize before analysis. | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH. Incubate at room temperature for up to 24 hours. Withdraw samples at appropriate time points. Neutralize before analysis. | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for up to 7 days. Protect from light. Withdraw samples at 0, 1, 3, and 7 days. | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |

| Thermal Degradation | Store the solid compound in a controlled oven at 80°C for up to 14 days. Withdraw samples at 0, 7, and 14 days. | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |

| Photostability | Expose the solid compound and a solution in a suitable solvent (e.g., acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3][6] A dark control should be maintained. | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the development of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products.[7]

Protocol for HPLC Method Development:

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). If co-elution is observed, explore alternative column chemistries such as phenyl or polar-embedded phases.[7]

-

Mobile Phase Selection:

-

Begin with a simple mobile phase, such as a gradient of acetonitrile and water.

-

If necessary, add a buffer to control the pH (e.g., phosphate or acetate buffer). The pH can significantly influence the retention of ionizable compounds.

-

Methanol can be used as an alternative organic modifier to alter selectivity.[8]

-

-

Detection: Utilize a photodiode array (PDA) detector to obtain spectral information for all peaks, which aids in peak tracking and purity assessment. A detection wavelength should be chosen where the parent compound and all degradation products have adequate absorbance.

-

Method Optimization:

-

Analyze the samples from the forced degradation studies.

-

Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate resolution between the parent peak and all degradation product peaks.

-

The final method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[9]

-

Potential Biological Interactions and Signaling Pathways

While specific signaling pathways involving this compound are not well-documented, the 1,3-benzodioxole moiety is present in compounds with known biological activity. For instance, piperonyl butoxide (PBO), which shares this structural feature, is a well-known synergist in pesticide formulations.[10] PBO functions by inhibiting cytochrome P450 enzymes in insects, which are responsible for detoxifying insecticides.[11][12] This suggests that this compound could potentially interact with similar enzyme systems.

Caption: Potential inhibition of cytochrome P450 by a benzodioxole derivative.

Experimental Workflow for Stability Assessment

The logical flow for a comprehensive stability assessment of this compound is outlined below.

Caption: Workflow for stability assessment of the target compound.

Summary and Conclusion

This compound is predicted to be a moderately stable compound, with its primary degradation routes being hydrolysis, nucleophilic substitution, and elimination, particularly under basic, photolytic, and high-temperature conditions. A rigorous assessment of its stability necessitates a comprehensive forced degradation study coupled with the development and validation of a stability-indicating HPLC method. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly characterize the stability profile of this and structurally related α-bromoketones. Further investigation into its interaction with biological systems, such as cytochrome P450 enzymes, is warranted based on its structural similarity to known enzyme inhibitors.

References

- 1. echemi.com [echemi.com]

- 2. An analogue of piperonyl butoxide facilitates the characterisation of metabolic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. deepgreenpermaculture.com [deepgreenpermaculture.com]

- 11. What is the mechanism of Piperonyl butoxide? [synapse.patsnap.com]

- 12. Piperonyl butoxide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction